molecular formula C11H14F3N B154463 BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- CAS No. 1645-09-6

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)-

Cat. No.: B154463
CAS No.: 1645-09-6
M. Wt: 217.23 g/mol
InChI Key: CUEVAAQJHCRHJI-UHFFFAOYSA-N
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Description

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is a synthetic organic compound belonging to the phenethylamine class This compound is characterized by the presence of a trifluoromethyl group attached to the meta position of the phenyl ring and two methyl groups attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amines.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Product Formation: The final product is obtained through purification and isolation techniques, such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological systems, including its effects on neurotransmitter receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), leading to the modulation of monoamine neurotransmission . This results in various physiological effects, including central nervous system stimulation.

Comparison with Similar Compounds

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- can be compared with other similar compounds, such as:

    Phenethylamine: A natural monoamine alkaloid with central nervous system stimulant properties.

    Alpha-methylphenethylamine: A synthetic derivative with enhanced stimulant effects.

    Trifluoromethylphenethylamine: A compound with similar structural features but different pharmacological properties.

Uniqueness

BENZENEETHANAMINE, A,A-DIMETHYL-3-(TRIFLUOROMETHYL)- is unique due to the presence of both alpha,alpha-dimethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1645-09-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3

InChI Key

CUEVAAQJHCRHJI-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

1645-09-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.8 g (40 mmol) N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide are dissolved in 110 mL ethanol, combined with 200 ml of conc. hydrochloric acid and refluxed overnight. The reaction mixture is added to ice water, made alkaline with sodium hydroxide and extracted with tert.-butylmethylether. The organic phases are washed with water, dried and evaporated down. Then the residue is purified by chromatography.
Name
N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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